5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole chemical properties
5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole. As a functionalized heterocyclic compound, this molecule serves as a critical and versatile building block in the fields of medicinal chemistry, agrochemistry, and material science. The strategic placement of a reactive chloromethyl group on the stable 1,2,4-triazole scaffold allows for a wide range of subsequent chemical modifications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and protocols involving this important synthetic intermediate.
Introduction: The Strategic Importance of a Functionalized Triazole
The 1,2,4-triazole ring is a privileged scaffold in modern chemistry, renowned for its presence in a multitude of biologically active compounds and functional materials.[1] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding interactions make it a cornerstone of drug design. The compound 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole (CAS No: 84804-69-3) is a prime example of a strategically functionalized triazole. The introduction of a chloromethyl group at the 5-position transforms the stable triazole core into a highly versatile electrophilic intermediate, poised for facile nucleophilic substitution reactions. This guide will delve into the core chemical characteristics that make this compound a valuable tool for synthetic chemists.
Core Physicochemical and Structural Properties
The fundamental properties of a chemical entity dictate its behavior in a reaction vessel and its potential applications. The key physicochemical descriptors for 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole have been compiled from various chemical databases and are presented below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 84804-69-3 | [2][3] |
| Molecular Formula | C₅H₈ClN₃ | [2][3][4] |
| Molecular Weight | 145.59 g/mol | [3] |
| Exact Mass | 145.0406750 Da | [3] |
| Appearance | Solid (typical for similar compounds) | |
| Topological Polar Surface Area (TPSA) | 30.7 Ų | [3] |
| XLogP3 | 0.86 | [3] |
| Rotatable Bond Count | 1 | [2][3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Complexity | 98.2 | [3] |
The structure, depicted below, consists of a five-membered 1,2,4-triazole ring substituted with two methyl groups (at N1 and C3) and a chloromethyl group (at C5). This specific arrangement of substituents dictates its reactivity profile.
Caption: Structure of 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole.
Synthesis and Reactivity: A Tale of Two Moieties
The chemical behavior of this compound is dominated by the interplay between the stable aromatic triazole ring and the highly reactive chloromethyl side chain.
Synthetic Pathways
The synthesis of substituted 1,2,4-triazoles is a well-established area of organic chemistry. While specific literature for the direct synthesis of 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole is not abundant in peer-reviewed journals, a logical synthetic approach can be constructed based on known triazole chemistry.[5][6] A common strategy involves the cyclization of a precursor containing the N-N-C backbone, followed by functionalization.
A plausible route would involve the reaction of an appropriate amidine or imidate with a hydrazine derivative, followed by chloromethylation of the resulting triazole. The chloromethyl group is a key electrophilic handle, making this compound a valuable intermediate for further chemical modifications.
Caption: Plausible synthetic workflow for the target compound.
Core Reactivity: The Chloromethyl "Hotspot"
The primary site of reactivity is the chloromethyl group. The carbon atom is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the triazole ring. This makes it an excellent substrate for Sₙ2 (nucleophilic substitution) reactions.
Key Reactions:
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Nucleophilic Substitution: A wide array of nucleophiles can displace the chloride ion. This is the most important reaction for this compound, enabling the introduction of diverse functional groups.
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With Amines: Forms aminomethyl-triazole derivatives, crucial for building ligands and pharmacophores.
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With Alcohols/Phenols: Yields alkoxymethyl- or aryloxymethyl-triazoles.
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With Thiols: Produces thiomethyl-ethers.
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With Cyanide: Introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid.
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The triazole ring itself is relatively stable and aromatic, generally not participating in reactions under the conditions used to modify the chloromethyl group. This stability is a key advantage, as it allows the side chain to be manipulated without disrupting the core scaffold.
Caption: Key reactivity via nucleophilic substitution.
Analytical and Spectroscopic Profile
unambiguous characterization of 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole is essential for its use in synthesis. The expected spectroscopic data provides a fingerprint for identity and purity verification.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Singlet for the N-CH₃ protons (approx. 3.8-4.2 ppm).- Singlet for the C-CH₃ protons (approx. 2.3-2.7 ppm).- Singlet for the CH₂Cl protons (approx. 4.6-5.0 ppm). |
| ¹³C NMR | - Signal for the N-CH₃ carbon.- Signal for the C-CH₃ carbon.- Signal for the CH₂Cl carbon (likely downfield).- Signals for the two aromatic carbons of the triazole ring (C3 and C5).[7] |
| Mass Spec. (EI/ESI) | - Molecular ion (M⁺) peak.- Characteristic isotopic pattern for chlorine: M⁺ and [M+2]⁺ peaks with an approximate 3:1 intensity ratio. |
| IR Spectroscopy | - C-H stretching vibrations (aliphatic and aromatic).- C=N and N=N stretching vibrations from the triazole ring.- C-Cl stretching vibration (typically in the 800-600 cm⁻¹ region). |
Applications as a Synthetic Intermediate
The true value of 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole lies in its role as a versatile building block. Its ability to readily couple with nucleophiles makes it an ideal starting point for constructing more complex molecules with tailored properties.
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Medicinal Chemistry: The 1,2,4-triazole core is a key component of numerous pharmaceuticals, including antifungal (e.g., fluconazole) and anticancer agents.[8] This intermediate provides a direct route to introduce this valuable scaffold into new drug candidates, linking it to other fragments via the reactive chloromethyl handle. Derivatives have been investigated for their potential as selective COX-2 inhibitors and anti-inflammatory agents.[9]
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Agrochemicals: Many successful fungicides and herbicides are based on the triazole structure. This compound serves as a precursor for the synthesis of novel agrochemicals.
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Material Science: The triazole ring can act as a ligand for metal coordination. Derivatives synthesized from this intermediate can be used to create metal-organic frameworks (MOFs), catalysts, or corrosion inhibitors.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety. The information provided here is a summary and should be supplemented by a thorough review of the material's specific Safety Data Sheet (SDS).
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Hazard Identification: The compound is generally classified as an irritant.
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Recommended Personal Protective Equipment (PPE):
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Handling and Storage:
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Incompatibilities: Avoid contact with strong oxidizing agents.[10]
Conclusion
5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole is a high-value synthetic intermediate whose utility is defined by the strategic combination of a stable heterocyclic core and a reactive electrophilic side chain. Its predictable reactivity, primarily through nucleophilic substitution at the chloromethyl group, provides a reliable and versatile gateway for the synthesis of a wide array of functionalized molecules. For researchers in drug discovery, agrochemistry, and material science, this compound represents a powerful tool for molecular construction, enabling the efficient incorporation of the privileged 1,2,4-triazole scaffold into novel and complex chemical architectures.
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